4-Amino-3-nitrothiobenzamide
Description
4-Amino-3-nitrothiobenzamide (CAS: 849236-56-2) is a benzamide derivative characterized by a thioamide group (C=S), an amino (-NH₂) substituent at position 4, and a nitro (-NO₂) group at position 3 on the benzene ring . It is synthesized with a purity of 95%, as noted in commercial catalogs, and is used primarily in research settings for structure-activity relationship studies .
Properties
IUPAC Name |
4-amino-3-nitrobenzenecarbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c8-5-2-1-4(7(9)13)3-6(5)10(11)12/h1-3H,8H2,(H2,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSJRZVMWAJUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=S)N)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-nitrothiobenzamide typically involves the nitration of 4-aminothiobenzamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated control systems can enhance the efficiency and safety of the process. Additionally, the purification steps may include recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-nitrothiobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: The thiol group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Hydrogen peroxide, potassium permanganate.
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
Reduction: 4-Amino-3-aminothiobenzamide.
Oxidation: 4-Amino-3-nitrosulfonic acid.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
4-Amino-3-nitrothiobenzamide has been investigated for its potential as a pharmaceutical agent. Its structural components suggest that it may possess antimicrobial and anticancer properties.
- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits significant antimicrobial effects against various bacterial strains. For instance, in vitro tests have shown effectiveness against multi-drug resistant bacteria, making it a candidate for new antibiotic development.
- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cells. Studies have reported IC50 values in the low micromolar range, indicating potent effects on specific cancer cell lines.
Analytical Chemistry
The compound is utilized in analytical methods for detecting and quantifying various substances.
- Mass Spectrometry : It serves as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), facilitating the analysis of biomolecules due to its ability to absorb laser energy effectively.
- Chromatography : In high-performance liquid chromatography (HPLC), this compound is used as a standard reference material for method validation and quality control in pharmaceutical formulations.
Biological Research
The biological implications of this compound are vast, particularly in studies related to enzyme inhibition and receptor modulation.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Cell Signaling Pathways : Investigations into how this compound interacts with cellular signaling pathways have shown promise in understanding its role in cancer biology and potential therapeutic targets.
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of this compound against resistant bacterial strains.
- Results : The compound demonstrated effective inhibition of growth in several multi-drug resistant strains, with MIC values ranging from 5 to 15 µg/mL.
Case Study 2: Anticancer Activity
- Objective : Assess the anticancer effects of the compound on breast cancer models.
- Results : Significant apoptosis induction was observed with minimal cytotoxicity towards normal cells. The study reported an IC50 value of approximately 12 µM for certain cancer cell lines.
Mechanism of Action
The mechanism of action of 4-Amino-3-nitrothiobenzamide involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues from the Same Chemical Family
The following table summarizes key structural and functional differences between 4-Amino-3-nitrothiobenzamide and related compounds (data sourced from ):
| Compound Name | CAS Number | Substituent Positions | Functional Groups | Purity |
|---|---|---|---|---|
| This compound | 849236-56-2 | 4-NH₂, 3-NO₂ | Thioamide (C=S) | 95% |
| 2-Amino-5-nitrothiobenzamide | 25026-97-5 | 2-NH₂, 5-NO₂ | Thioamide (C=S) | 95% |
| 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid | 22227-60-7 | 2-NH₂, 3-NO₂, 5-CF₃ | Carboxylic acid (COOH) | 95% |
| 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide | N/A | 4-NH₂, 3-OBn | Dimethylamide (N(CH₃)₂), benzyloxy | ≤100% |
Key Observations:
- Positional Isomerism: 2-Amino-5-nitrothiobenzamide differs in the placement of amino and nitro groups compared to this compound.
- Functional Group Modifications: Replacement of thioamide (C=S) with carboxylic acid (COOH) in 2-Amino-3-nitro-5-(trifluoromethyl)benzoic acid introduces acidity and hydrogen-bonding capacity, which could enhance solubility in polar solvents . In 4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide, the dimethylamide and benzyloxy groups reduce polarity, likely increasing lipophilicity compared to the thioamide derivative .
Biological Activity
4-Amino-3-nitrothiobenzamide (4A3NTB) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound has a chemical formula of C7H8N4O2S. Its structure features an amino group, a nitro group, and a thiobenzamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of nitro compounds, including 4A3NTB. The nitro group is known to enhance the compound's ability to induce redox reactions within microbial cells, leading to cell death. This mechanism is particularly effective against various bacterial strains such as Escherichia coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity of 4A3NTB
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 μg/mL | |
| Staphylococcus aureus | 16 μg/mL | |
| Candida albicans | 64 μg/mL |
Anti-inflammatory Activity
Research indicates that compounds containing nitro groups can exhibit significant anti-inflammatory effects. For instance, a study demonstrated that 4A3NTB could reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Anticancer Potential
The anticancer activity of nitro compounds has been extensively studied. 4A3NTB's structure allows it to interact with cellular mechanisms involved in cancer proliferation. Preliminary studies indicate that it may inhibit tumor growth in certain cancer cell lines.
Case Study: Anticancer Activity
In a recent investigation, 4A3NTB was tested against human breast cancer cell lines. The compound showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 μM, indicating promising anticancer potential.
Structure-Activity Relationship (SAR)
The biological activity of 4A3NTB can be attributed to its structural components. The presence of the nitro group significantly enhances its reactivity and interaction with biological targets. Studies suggest that modifications to the thiobenzamide moiety can further optimize its efficacy.
Table 2: Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
